{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid
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Overview
Description
{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a nitro group, linked to a sulfonyl acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the condensation of hydrazines with 1,3-diketones . The methyl and nitro groups are introduced through selective nitration and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce sulfonic acids or other oxidized products .
Scientific Research Applications
{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-dinitro-1H-pyrazole: Similar in structure but with two nitro groups, making it more reactive and potentially more toxic.
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: A high-energy compound used in explosives, highlighting the versatility of pyrazole derivatives.
5-amino-pyrazoles: These compounds are used extensively in medicinal chemistry due to their biological activity.
Uniqueness
{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid is unique due to its combination of a pyrazole ring with both nitro and sulfonyl groups, providing a balance of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O6S/c1-5-2-6(10(13)14)8-9(5)4-17(15,16)3-7(11)12/h2H,3-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRNXHKSBGDQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CS(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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